

Application Notes and Protocols for Utilizing UNC7145 in Chromatin Immunoprecipitation (ChIP)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: UNC7145

Cat. No.: B15587662

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Introduction

UNC7145 is an essential negative control for its structurally related and biologically active counterpart, UNC6934. The latter is a potent and selective chemical probe that targets the N-terminal PWWP (PWWP1) domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1. NSD2 is a histone methyltransferase responsible for the majority of histone H3 lysine 36 dimethylation (H3K36me₂), a mark associated with active transcription. The probe UNC6934 competitively binds to the H3K36me₂-binding pocket of the NSD2-PWWP1 domain, disrupting its interaction with chromatin. This leads to the displacement of NSD2 from its target sites and a subsequent reduction in H3K36me₂ levels at these specific loci, such as ribosomal DNA (rDNA) repeats.^{[1][2]}

Given its inert nature, **UNC7145** is crucial for ensuring that the observed biological effects in experiments using UNC6934 are specifically due to the inhibition of the NSD2-PWWP1 domain and not off-target or compound scaffold effects. These application notes provide a detailed protocol for the use of **UNC7145** as a negative control in chromatin immunoprecipitation (ChIP) experiments designed to investigate the function of the NSD2-PWWP1 domain.

Mechanism of Action of the UNC6934/UNC7145 Probe Pair

The experimental design for a ChIP study involving this probe pair hinges on the differential activity of UNC6934 and **UNC7145**. UNC6934 is designed to antagonize the reader function of the NSD2-PWWP1 domain, which recognizes and binds to H3K36me2/3 marks on nucleosomes. By occupying this binding pocket, UNC6934 displaces NSD2 from chromatin, leading to its relocalization to the nucleolus.^{[1][2]} This displacement results in a measurable decrease in H3K36me2 at NSD2 target genes. In contrast, **UNC7145**, which is structurally similar but inactive against the NSD2-PWWP1 domain, should not elicit these changes. Therefore, a direct comparison of ChIP results from cells treated with a vehicle (e.g., DMSO), **UNC7145**, and UNC6934 allows for the specific attribution of any observed changes in H3K36me2 levels to the inhibitory action of UNC6934 on the NSD2-PWWP1 domain.

Quantitative Data Summary

The following table summarizes representative quantitative data from a ChIP-qPCR experiment, highlighting the differential effects of UNC6934 and **UNC7145** on H3K36me2 levels at a known NSD2 target gene locus (e.g., rDNA). Data is presented as a percentage of input, representing the amount of immunoprecipitated DNA relative to the total amount of input chromatin.

Treatment Group	Target Locus	H3K36me2 Enrichment (% of Input)	Fold Change vs. Vehicle
Vehicle (DMSO)	rDNA	1.5 ± 0.2	1.0
UNC7145 (5 µM)	rDNA	1.4 ± 0.3	~0.9
UNC6934 (5 µM)	rDNA	0.5 ± 0.1	~0.3
Vehicle (DMSO)	Negative Control Locus	0.1 ± 0.05	1.0
UNC7145 (5 µM)	Negative Control Locus	0.1 ± 0.04	~1.0
UNC6934 (5 µM)	Negative Control Locus	0.1 ± 0.06	~1.0

Note: The data presented are representative and may vary depending on the cell type, experimental conditions, and the specific target locus being investigated.

Experimental Protocols

Detailed Protocol for Chromatin Immunoprecipitation (ChIP) using UNC7145 as a Negative Control

This protocol is adapted from standard ChIP procedures and is specifically tailored for investigating the effects of the NSD2-PWWP1 probe UNC6934, with **UNC7145** serving as the negative control.

Materials:

- Cells of interest (e.g., KMS-11 multiple myeloma cell line)
- UNC6934
- **UNC7145**
- Dimethyl sulfoxide (DMSO)

- Formaldehyde (37%)
- Glycine
- Cell lysis buffer
- Nuclear lysis buffer
- Chromatin shearing apparatus (e.g., sonicator)
- ChIP dilution buffer
- Antibody against H3K36me2
- Normal IgG (as a negative control for immunoprecipitation)
- Protein A/G magnetic beads
- Wash buffers (low salt, high salt, LiCl)
- Elution buffer
- Proteinase K
- RNase A
- DNA purification kit
- qPCR reagents

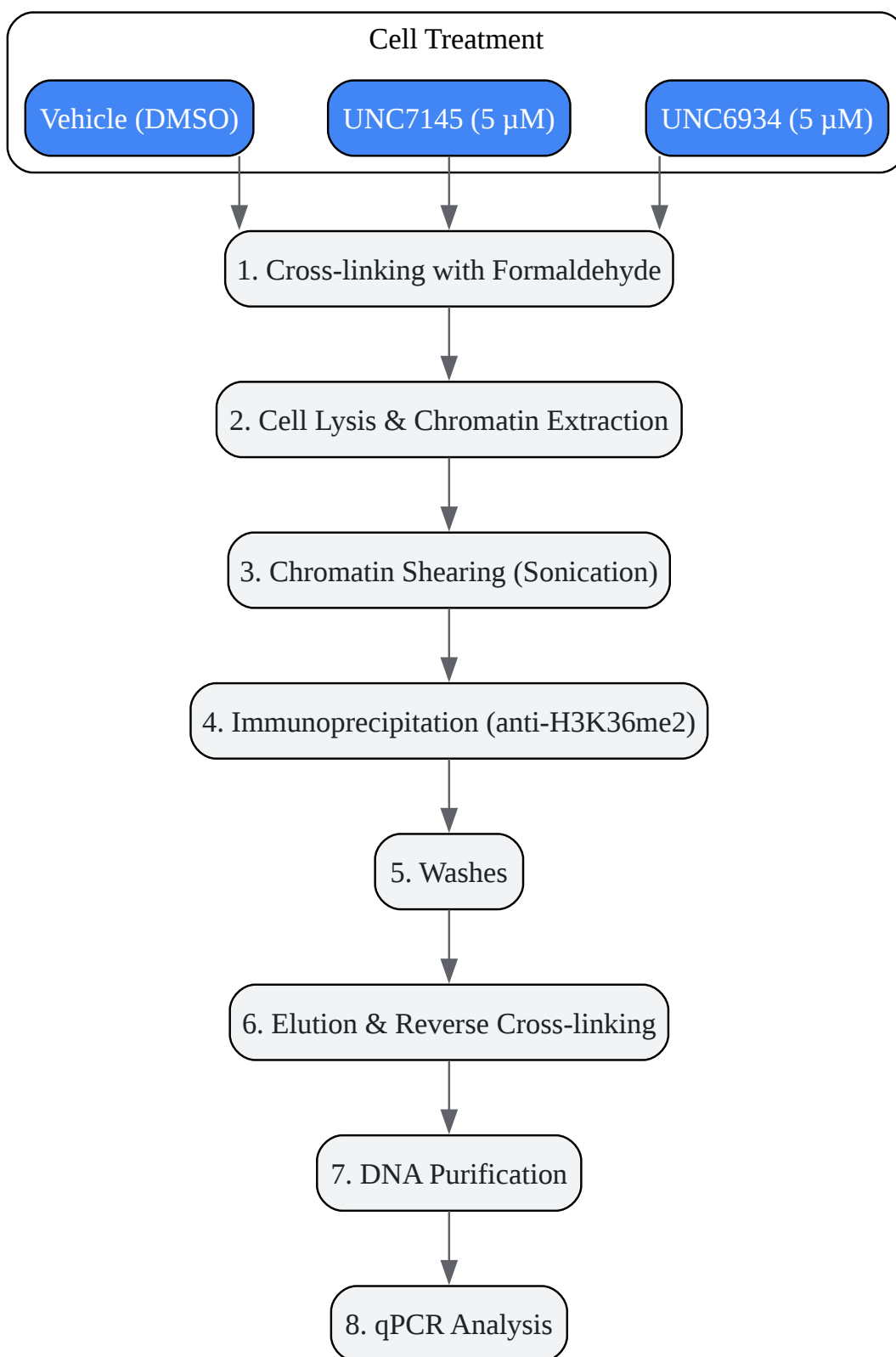
Procedure:

- Cell Culture and Treatment:
 - Culture cells to the desired confluency.
 - Treat cells with either vehicle (DMSO), 5 μ M **UNC7145**, or 5 μ M UNC6934 for a specified period (e.g., 4-24 hours). Ensure equal volumes of DMSO are used in all conditions.

- Cross-linking:
 - Add formaldehyde to the cell culture medium to a final concentration of 1% to cross-link proteins to DNA.
 - Incubate for 10 minutes at room temperature with gentle shaking.
 - Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
- Cell Lysis and Chromatin Preparation:
 - Harvest the cells and wash with ice-cold PBS.
 - Resuspend the cell pellet in cell lysis buffer and incubate on ice.
 - Pellet the nuclei and resuspend in nuclear lysis buffer.
- Chromatin Shearing:
 - Shear the chromatin to an average size of 200-1000 bp using a sonicator. The optimal sonication conditions should be empirically determined.
 - Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
- Immunoprecipitation:
 - Dilute the sheared chromatin with ChIP dilution buffer.
 - Set aside a small aliquot of the diluted chromatin as the "input" control.
 - To the remaining chromatin, add the anti-H3K36me2 antibody or normal IgG.
 - Incubate overnight at 4°C with rotation.
 - Add pre-blocked protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.

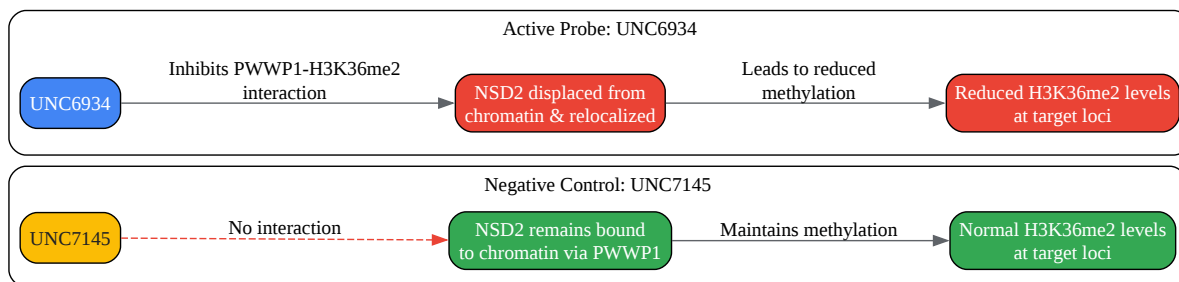
- Washing:
 - Wash the bead-antibody-chromatin complexes sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound proteins and DNA.
- Elution and Reverse Cross-linking:
 - Elute the immunoprecipitated chromatin from the beads using elution buffer.
 - Reverse the cross-links by incubating at 65°C for several hours or overnight. Also, process the "input" sample in the same manner.
- DNA Purification:
 - Treat the eluted samples and the input with RNase A and then Proteinase K to remove RNA and protein.
 - Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.
- Analysis:
 - Quantify the purified DNA.
 - Perform quantitative PCR (qPCR) using primers specific for the target loci (e.g., rDNA) and a negative control region.
 - Analyze the qPCR data by calculating the percentage of input for each sample and comparing the enrichment between the different treatment groups.

Visualizations



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Caption: ChIP Experimental Workflow using **UNC7145** and UNC6934.



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Caption: Mechanism of UNC6934 and the role of **UNC7145** as a control.

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References

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- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
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